Methyl 2-(boc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetate Methyl 2-(boc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetate
Brand Name: Vulcanchem
CAS No.: 1219371-51-3
VCID: VC20914949
InChI: InChI=1S/C13H23NO6S/c1-13(2,3)20-12(16)14-10(11(15)19-4)9-5-7-21(17,18)8-6-9/h9-10H,5-8H2,1-4H3,(H,14,16)
SMILES: CC(C)(C)OC(=O)NC(C1CCS(=O)(=O)CC1)C(=O)OC
Molecular Formula: C13H23NO6S
Molecular Weight: 321.39 g/mol

Methyl 2-(boc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetate

CAS No.: 1219371-51-3

Cat. No.: VC20914949

Molecular Formula: C13H23NO6S

Molecular Weight: 321.39 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(boc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetate - 1219371-51-3

Specification

CAS No. 1219371-51-3
Molecular Formula C13H23NO6S
Molecular Weight 321.39 g/mol
IUPAC Name methyl 2-(1,1-dioxothian-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Standard InChI InChI=1S/C13H23NO6S/c1-13(2,3)20-12(16)14-10(11(15)19-4)9-5-7-21(17,18)8-6-9/h9-10H,5-8H2,1-4H3,(H,14,16)
Standard InChI Key AMGAHYUHOCOXTN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(C1CCS(=O)(=O)CC1)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC(C1CCS(=O)(=O)CC1)C(=O)OC

Introduction

Synthesis and Applications

Compounds with Boc protection are commonly used in peptide synthesis and as intermediates in the production of pharmaceuticals. The Boc group is easily removable under acidic conditions, making it a versatile protecting group in organic synthesis.

Synthesis Methods

Synthesis of such compounds typically involves the reaction of an amino acid or derivative with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group. The tetrahydrothiopyranyl moiety could be introduced through a variety of methods, depending on its specific structure and the desired synthetic route.

Potential Applications

  • Pharmaceutical Intermediates: Compounds with Boc protection are often used as intermediates in the synthesis of drugs, particularly those involving peptides or amino acid derivatives.

  • Organic Synthesis: The versatility of the Boc group makes these compounds useful in various organic synthesis reactions.

Research Findings

While specific research findings on Methyl 2-(Boc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetate are not available, related compounds have been studied extensively in the context of organic synthesis and pharmaceutical development.

  • Histone Methyltransferase Inhibitors: Compounds with diverse structures are being researched for their potential as inhibitors of histone methyltransferases, which are involved in various diseases .

  • RORγt Inhibitors: Other compounds with complex structures have been developed to inhibit RORγt, a nuclear receptor involved in immune responses .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator